![molecular formula C16H13N3 B2879187 6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline CAS No. 238420-46-7](/img/structure/B2879187.png)
6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline is a heterocyclic compound with a fused ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the use of a copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reaction . The reaction is carried out in the presence of a base and a suitable solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of various enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cellular processes, such as signal transduction and cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline include:
Imidazo[1,2-c]quinazoline: Known for its antimicrobial activity.
Benzimidazo[1,2-c]quinazoline: Exhibits similar biological activities and is used in medicinal chemistry.
Indolo[1,2-c]quinazoline: Has potential anticancer properties.
Uniqueness
This compound is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Activité Biologique
6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, synthetic pathways, and various biological evaluations.
This compound is characterized by a unique structure that facilitates interactions with biological targets. The compound has the following chemical properties:
- Molecular Formula : C₁₃H₁₂N₂
- CAS Number : 238420-46-7
The biological activity of this compound primarily involves its interactions with specific receptors and enzymes. Notably:
- Receptor Interaction : It has been identified as a potential inhibitor of the orexin receptor 1 (OX1R), which is crucial in regulating sleep-wake cycles. By blocking this receptor, the compound may promote sleep and counteract wakefulness induced by other substances.
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by reducing glucose absorption in the intestine .
Biological Evaluations
Various studies have assessed the biological activity of this compound through in vitro and in vivo experiments.
In Vitro Studies
In vitro studies have demonstrated the compound's potential as an anti-inflammatory agent and its ability to inhibit tumor necrosis factor-alpha (TNF-α) production:
- Cytotoxicity : The compound was screened for cytotoxic effects against various cell lines and showed no significant toxicity at therapeutic doses .
- Anti-inflammatory Activity : It exhibited efficacy in inhibiting LPS-induced TNF-α secretion in human promyelocytic cells (HL-60), indicating its potential as an anti-inflammatory drug .
Comparative Analysis
To contextualize the activity of this compound, a comparison with similar compounds is useful:
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
6-Phenyl-benzimidazo[1,2-c]quinazoline | TNF-α production inhibitor | Anti-inflammatory |
Imidazo[1,2-c]quinazolines | α-glucosidase inhibitor | Antidiabetic |
Quinazolinone derivatives | EGFR kinase inhibitor | Antitumor |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler organic compounds. A general synthetic route includes:
- Formation of Benzimidazole : The initial step involves the reaction between o-phenylenediamine and an appropriate carbonyl compound.
- Cyclization : Subsequent cyclization reactions lead to the formation of the quinazoline core.
- Ethyl Substitution : Finally, ethyl groups are introduced at specific positions on the benzene ring to yield the desired comp
Propriétés
IUPAC Name |
6-ethylbenzimidazolo[1,2-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-2-15-17-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)19(15)16/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUBCDANAQGKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.